molecular formula C17H28N4 B10868104 1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine

1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B10868104
M. Wt: 288.4 g/mol
InChI Key: DGNOLVBVJLCIGA-UHFFFAOYSA-N
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Description

N-[3-(4-AMINO-6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PROPYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-AMINO-6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PROPYL]-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. One common approach is the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. The synthetic route may include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted anilines and acetylenes.

    Functionalization: Introduction of amino, ethyl, and methyl groups at the desired positions using reagents like alkyl halides, amines, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions like temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-AMINO-6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PROPYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

N-[3-(4-AMINO-6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PROPYL]-N,N-DIMETHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-AMINO-6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PROPYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A simpler analog with similar core structure but lacking additional functional groups.

    Indole Derivatives: Compounds with a similar fused ring system but different substitution patterns.

Uniqueness

N-[3-(4-AMINO-6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PROPYL]-N,N-DIMETHYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H28N4

Molecular Weight

288.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethylpyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C17H28N4/c1-7-14-12(3)16(18)15-11(2)13(4)21(17(15)19-14)10-8-9-20(5)6/h7-10H2,1-6H3,(H2,18,19)

InChI Key

DGNOLVBVJLCIGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2C(=C(N(C2=N1)CCCN(C)C)C)C)N)C

Origin of Product

United States

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